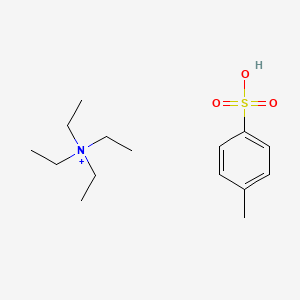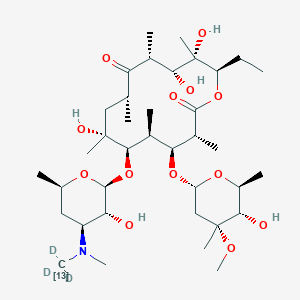
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including fluorophenyl, chlorophenyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.
準備方法
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate involves several steps:
Starting Materials: The synthesis begins with the preparation of 4,4-bis(4-fluorophenyl)butyl bromide and 4-chloro-3-(trifluoromethyl)aniline.
Formation of Piperidine Ring: The 4-chloro-3-(trifluoromethyl)aniline undergoes a cyclization reaction with 1,4-dibromobutane to form the piperidine ring.
Coupling Reaction: The 4,4-bis(4-fluorophenyl)butyl bromide is then coupled with the piperidine derivative using a palladium-catalyzed cross-coupling reaction.
Acetylation: Finally, the resulting compound is acetylated using acetic anhydride to yield this compound.
Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学的研究の応用
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated aromatic compounds with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s fluorinated aromatic rings and piperidine moiety enable it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of receptor signaling, and changes in ion channel conductance.
類似化合物との比較
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-yl acetate can be compared with similar compounds such as:
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chlorophenyl)piperidin-4-yl acetate: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-trifluoromethylphenyl)piperidin-4-yl acetate: The absence of the chlorine atom in this compound affects its reactivity and interaction with molecular targets.
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(4-chloro-3-methylphenyl)piperidin-4-yl acetate: The presence of a methyl group instead of a trifluoromethyl group alters the compound’s hydrophobicity and binding affinity.
特性
CAS番号 |
83918-76-7 |
|---|---|
分子式 |
C30H29ClF5NO2 |
分子量 |
566.0 g/mol |
IUPAC名 |
[1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-yl] acetate |
InChI |
InChI=1S/C30H29ClF5NO2/c1-20(38)39-29(23-8-13-28(31)27(19-23)30(34,35)36)14-17-37(18-15-29)16-2-3-26(21-4-9-24(32)10-5-21)22-6-11-25(33)12-7-22/h4-13,19,26H,2-3,14-18H2,1H3 |
InChIキー |
AVCGPTONQJCRMU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1(CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)



![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)






![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)


